4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with pyrrolidine derivatives under controlled conditions. One common method includes the use of acylation reactions where the pyrazole ring is functionalized with a carboxylic acid group through a series of steps involving intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, it may inhibit certain enzymes or receptors, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazole structure but has different substituents, leading to distinct biological activities.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with different functional groups, used in various chemical reactions.
Uniqueness
4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of pyrazole and pyrrolidine rings, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6-3-12-13(2)9(6)7-4-11-5-8(7)10(14)15/h3,7-8,11H,4-5H2,1-2H3,(H,14,15) |
InChI Key |
OHTPDUUIZIKHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CNCC2C(=O)O |
Origin of Product |
United States |
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